An In-Depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a Boc-protected piperidine ring linked to a pyrimidine moiety via an ether linkage, renders it a valuable intermediate in the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a detailed examination of its synthesis and reactivity, and a focused discussion on its application as a crucial precursor in the development of targeted therapeutics, most notably as an intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. This document is intended to serve as a technical resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this versatile compound.
Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold
The convergence of pyrimidine and piperidine motifs in a single molecular entity represents a powerful strategy in the design of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore, present in numerous FDA-approved drugs, and is known for its ability to participate in hydrogen bonding and π-stacking interactions with biological targets. The piperidine ring, a saturated heterocycle, provides a three-dimensional scaffold that can be functionalized to optimize binding affinity and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of enhanced solubility in organic solvents and straightforward deprotection under acidic conditions, facilitating multi-step synthetic sequences.
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate has emerged as a particularly useful intermediate due to its role in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Its application in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor GSK2256098 underscores its significance in the development of next-generation targeted therapies.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 412293-91-5 | [1][2] |
| Molecular Formula | C₁₄H₂₁N₃O₃ | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 407.376 °C at 760 mmHg | [3] |
| Flash Point | 200.174 °C | [3] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate (Predicted) | Inferred from structure and related compounds |
Synthesis and Reactivity
The synthesis of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of an electron-deficient pyrimidine ring with a suitable nucleophile.
Synthetic Pathway
The logical and field-proven synthetic route involves the reaction of commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-chloropyrimidine in the presence of a strong base.
Caption: Synthetic workflow for the preparation of the title compound.
Experimental Protocol (Representative)
The following is a representative experimental protocol based on established methodologies for similar SNAr reactions.[3]
Materials:
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
2-Chloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Add a solution of 2-chloropyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate.
Spectroscopic Characterization (Predicted)
1H NMR (Predicted)
-
~8.5 ppm (d, 2H): Protons on the pyrimidine ring (positions 4 and 6).
-
~6.9 ppm (t, 1H): Proton on the pyrimidine ring (position 5).
-
~5.2 ppm (m, 1H): The proton on the carbon of the piperidine ring bearing the ether oxygen (CH-O).
-
~3.7 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the nitrogen.
-
~3.2 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen.
-
~2.0 ppm (m, 2H): Axial protons on the piperidine ring adjacent to the CH-O group.
-
~1.8 ppm (m, 2H): Equatorial protons on the piperidine ring adjacent to the CH-O group.
-
1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.
13C NMR (Predicted)
-
~163 ppm: Carbons at positions 2 of the pyrimidine ring.
-
~158 ppm: Carbons at positions 4 and 6 of the pyrimidine ring.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~115 ppm: Carbon at position 5 of the pyrimidine ring.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~73 ppm: Carbon of the piperidine ring bearing the ether oxygen (C-O).
-
~41 ppm: Carbons of the piperidine ring adjacent to the nitrogen.
-
~31 ppm: Carbons of the piperidine ring adjacent to the C-O group.
-
~28 ppm: Carbons of the methyl groups of the tert-butyl group.
Application in Drug Discovery: Synthesis of GSK2256098
A primary and highly significant application of tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is its use as a key intermediate in the synthesis of the Focal Adhesion Kinase (FAK) inhibitor, GSK2256098. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with the progression and metastasis of various cancers, making it an attractive target for therapeutic intervention.
The Role in the Synthetic Pathway to GSK2256098
In the synthesis of GSK2256098, tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate undergoes a deprotection step to remove the Boc group, followed by a subsequent reaction to introduce the remainder of the pharmacophore.
Caption: Role of the title compound in the synthesis of GSK2256098.
The deprotection of the Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the secondary amine of the piperidine ring, which can then participate in further synthetic transformations to complete the synthesis of GSK2256098.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. In case of skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
Tert-butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate is a strategically important building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for drug discovery and development scientists. The critical role of this compound as an intermediate in the synthesis of the FAK inhibitor GSK2256098 highlights its relevance in the ongoing quest for novel and effective targeted therapies. This technical guide provides a foundational understanding of this key intermediate, empowering researchers to leverage its full potential in their synthetic endeavors.
References
-
ECHO CHEMICAL CO., LTD. tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate. Available from: [Link]
-
Watson International Ltd. tert-Butyl 4-(pyrimidin-2-yloxy)piperidine-1-carboxylate CAS 412293-91-5. Available from: [Link]
-
Molbase. tert-butyl 4-pyrimidin-2-yloxypiperidine-1-carboxylate. Available from: [Link]
